molecular formula C25H21N3OS B11030327 3-(4-methylphenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-(4-methylphenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B11030327
M. Wt: 411.5 g/mol
InChI Key: BKWVWYXLCFFOBU-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that belongs to the class of benzimidazoquinazolinones. This compound is characterized by its unique structure, which includes a benzimidazole fused with a quinazolinone core, substituted with a 4-methylphenyl group and a thiophen-2-yl group. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then fused with a quinazolinone moiety. The key steps include:

    Formation of Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Quinazolinone Formation: The benzimidazole intermediate is then reacted with an appropriate aldehyde or ketone to form the quinazolinone structure.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophen-2-yl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazolinone.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while reduction of the quinazolinone can produce dihydroquinazolinone derivatives.

Scientific Research Applications

3-(4-methylphenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: It is used in studies related to enzyme inhibition, particularly targeting kinases and other regulatory proteins.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which 3-(4-methylphenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one exerts its effects involves several molecular targets and pathways:

    DNA Interaction: The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest.

    Enzyme Inhibition: It can inhibit key enzymes involved in cell signaling pathways, such as kinases, thereby affecting cell growth and survival.

    Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoquinazolinones: Other compounds in this class share the benzimidazole and quinazolinone core but differ in their substituents.

    Quinazolinones: Compounds like 4(3H)-quinazolinone have similar biological activities but lack the benzimidazole fusion.

    Thiophene Derivatives: Compounds with thiophen-2-yl groups are known for their electronic properties and are used in material science.

Uniqueness

3-(4-methylphenyl)-12-(thiophen-2-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its specific combination of functional groups, which confer distinct biological and chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H21N3OS

Molecular Weight

411.5 g/mol

IUPAC Name

3-(4-methylphenyl)-12-thiophen-2-yl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C25H21N3OS/c1-15-8-10-16(11-9-15)17-13-19-23(21(29)14-17)24(22-7-4-12-30-22)28-20-6-3-2-5-18(20)26-25(28)27-19/h2-12,17,24H,13-14H2,1H3,(H,26,27)

InChI Key

BKWVWYXLCFFOBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(N4C5=CC=CC=C5N=C4N3)C6=CC=CS6)C(=O)C2

Origin of Product

United States

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